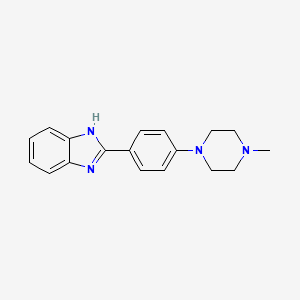

LasR-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20N4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-benzimidazole |

InChI |

InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)18-19-16-4-2-3-5-17(16)20-18/h2-9H,10-13H2,1H3,(H,19,20) |

InChI Key |

MTCZGPPSHVGCKQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of action of LasR-IN-4 on LasR protein

An In-depth Technical Guide on the Mechanism of Action of LasR Inhibitors on the LasR Protein

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key factor in its pathogenicity is the quorum sensing (QS) system, a sophisticated cell-to-cell communication network that coordinates the expression of virulence factors and biofilm formation in a cell-density-dependent manner.[2][3] At the apex of this hierarchical network is the LasR protein, a transcriptional regulator that, upon binding its native N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) autoinducer, activates a cascade of gene expression.[4]

Targeting the LasR protein with small molecule inhibitors represents a promising anti-virulence strategy, aiming to disarm the pathogen without exerting bactericidal pressure that can lead to resistance. While the specific compound "LasR-IN-4" is not identified in the reviewed scientific literature, this guide will provide a comprehensive overview of the mechanism of action for well-characterized non-native antagonists of the LasR protein, using them as a proxy to explore the core principles of LasR inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial therapies.

The LasR Signaling Pathway

The Las quorum sensing system is a central regulator of virulence in P. aeruginosa. The synthase LasI produces the autoinducer 3O-C12-HSL. As the bacterial population grows, this signaling molecule accumulates. Upon reaching a threshold concentration, 3O-C12-HSL binds to the cytoplasmic LasR protein. This binding event is believed to induce a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[5][6] This action initiates the transcription of hundreds of genes, including those encoding for virulence factors like elastase (lasB), alkaline protease, and exotoxin A, as well as regulators for other QS systems, such as rhlR.[4][7]

Core Mechanism of LasR Antagonism

The primary mechanism by which small molecule inhibitors antagonize LasR is through competitive binding at the ligand-binding domain, the same site occupied by the native 3O-C12-HSL autoinducer.[8] By occupying this pocket, these antagonists prevent the binding of the natural ligand.

Crucially, the binding of an antagonist does not induce the necessary conformational change for activation. Instead, it is proposed that these molecules stabilize an inactive form of the protein.[8] This stabilization prevents the multimerization (dimerization) of LasR, which is a prerequisite for its function as a transcriptional activator.[5] Unable to form a functional dimer, the LasR protein cannot effectively bind to the las box DNA sequences on its target promoters.[9] The ultimate result is the abrogation of QS-dependent gene expression, leading to a significant reduction in the production of key virulence factors and a diminished capacity for biofilm formation.[2][10]

Quantitative Data on LasR Inhibitors

The efficacy of LasR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based reporter assays. These assays measure the concentration of an inhibitor required to reduce the LasR-dependent reporter signal by 50%. The data below, compiled from published studies, showcases the potency of several notable LasR inhibitors.

| Compound | IC50 (µM) | 95% Confidence Interval (µM) | Maximum Inhibition (%) | Reference |

| V-06-018 | 2.3 | 1.7 – 3.1 | 89 | |

| Compound 19 | 1.2 | 0.8 – 1.8 | 96 | |

| Compound 40 | ~0.2* | N/A | >90 | [8] |

| Furanone C-30 | >100** | N/A | Complete Abrogation*** | [2] |

Value estimated from graphical data showing ~10-fold greater potency than V-06-018.[8] **Concentration used in EMSA assays, not an IC50 value.*[2] **Refers to abrogation of LasR-DNA binding in EMSA at 100 µM.[2]

Experimental Protocols

The characterization of LasR inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

LasR Reporter Gene Assay

This assay is the primary method for screening and quantifying the potency of LasR antagonists.

-

Objective: To measure the ability of a compound to inhibit LasR-mediated gene expression in a cellular context.

-

Materials:

-

P. aeruginosa or E. coli reporter strain. The strain is engineered to express LasR and a reporter gene (e.g., gfp or lacZ) under the control of a LasR-dependent promoter (e.g., lasI promoter).

-

Luria-Bertani (LB) or other suitable growth medium.

-

N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) for LasR activation.

-

Test compounds (potential inhibitors).

-

96-well microplates.

-

Plate reader for measuring fluorescence (for GFP) or absorbance (for β-galactosidase assay).

-

-

Protocol:

-

Grow the reporter strain overnight in LB medium with appropriate antibiotics.

-

Dilute the overnight culture into fresh medium to a starting OD600 of ~0.05.

-

In a 96-well plate, add the test compounds across a range of concentrations (dose-response). Include positive controls (3O-C12-HSL only) and negative controls (vehicle, e.g., DMSO).

-

Add a fixed, sub-maximal concentration of 3O-C12-HSL (e.g., 150 nM) to all wells except the negative control to induce LasR activity.[8]

-

Add the diluted bacterial culture to each well.

-

Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

-

Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/528 nm) and cell density (OD600).

-

Normalize the reporter signal to cell density to account for any growth-inhibitory effects of the compounds.

-

Plot the normalized reporter signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides direct evidence that an inhibitor prevents the physical interaction between the LasR protein and its target DNA.

-

Objective: To determine if an inhibitor abrogates the DNA-binding capability of LasR in vitro.[2]

-

Materials:

-

Purified full-length LasR protein.

-

DNA probe: A short, labeled (e.g., biotin or fluorescent dye) double-stranded DNA fragment containing the las box sequence from a target promoter, such as plasB.[2]

-

Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, glycerol).

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus and appropriate running buffer (e.g., TBE).

-

Imaging system for detecting the labeled DNA probe.

-

-

Protocol:

-

Synthesize and label the DNA probe.

-

Set up binding reactions in microcentrifuge tubes. Each reaction should contain the binding buffer, a fixed amount of labeled DNA probe (e.g., 30 ng), and poly(dI-dC).[2]

-

To the appropriate reactions, add a fixed concentration of purified LasR protein (e.g., 1 µM).[2]

-

To test the inhibitor, pre-incubate the LasR protein with the test compound at a specified concentration (e.g., 100 µM) before adding it to the reaction with the DNA probe.[2]

-

Include controls: probe only (no protein), and probe with LasR (no inhibitor).

-

Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to occur.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate bound from free DNA.

-

Transfer the DNA to a membrane (if using biotin-chemiluminescence) and/or image the gel directly. A "shift" in the migration of the DNA probe indicates a protein-DNA complex. The absence of this shift in the presence of an inhibitor demonstrates its activity.[2]

-

Conclusion

The inhibition of the LasR protein is a validated and highly pursued strategy for the development of anti-virulence therapeutics against Pseudomonas aeruginosa. The core mechanism of action for the most potent antagonists involves competitive binding to the autoinducer site within the LasR ligand-binding domain. This interaction stabilizes an inactive conformation of the protein, preventing the dimerization and subsequent DNA binding required to activate the transcription of a vast network of virulence and biofilm-related genes. The systematic application of reporter gene assays, biochemical binding assays like EMSA, and phenotypic virulence assays provides a robust framework for the discovery, characterization, and optimization of novel LasR inhibitors. These efforts hold the potential to deliver new treatments that can effectively mitigate the pathogenicity of P. aeruginosa infections.

References

- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudomonas aeruginosa LasR·DNA Binding Is Directly Inhibited by Quorum Sensing Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Small Molecule Inhibitors in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide Focused on LasR Antagonism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the inhibition of the LasR receptor, a master regulator of quorum sensing in Pseudomonas aeruginosa, as a promising anti-virulence strategy. Due to the limited publicly available data on a specific compound denoted as "LasR-IN-4," this document will focus on a well-characterized LasR inhibitor, meta-bromo-thiolactone (mBTL), to provide a comprehensive overview of the mechanism of action, quantitative data, and experimental methodologies used to evaluate such compounds.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to cause persistent and difficult-to-treat infections is, in large part, attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of robust biofilms.

At the heart of the P. aeruginosa QS hierarchy lies the LasR/I system. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of a large regulon of genes.[1]

This regulon includes genes encoding for critical virulence factors such as elastase (lasB), alkaline protease, and exotoxin A. Furthermore, the LasR/I system positively regulates a second QS system, the RhlR/I system.[2] The RhlI synthase produces N-butyryl-L-homoserine lactone (C4-HSL), which activates the RhlR transcriptional regulator. The RhlR/I system, in turn, controls the expression of another set of virulence factors, including pyocyanin, rhamnolipids, and components necessary for biofilm maturation.[2][3] Given its central role in controlling the entire QS cascade, the LasR receptor has emerged as a prime target for the development of novel anti-virulence therapies that aim to disarm the pathogen rather than kill it, thereby potentially reducing the selective pressure for resistance development.

LasR as a Therapeutic Target: The Role of Inhibitors

Targeting LasR with small molecule inhibitors presents an attractive strategy to attenuate P. aeruginosa pathogenicity. These inhibitors, often structural analogs of the native 3O-C12-HSL autoinducer, can act as antagonists, preventing the activation of LasR and the subsequent expression of downstream virulence genes. One such inhibitor that has been characterized is meta-bromo-thiolactone (mBTL).[4]

Mechanism of Action of LasR Inhibitors

LasR inhibitors can function through various mechanisms. Some, like mBTL, are thought to compete with the native autoinducer for binding to the ligand-binding pocket of LasR.[4] Other non-native antagonists have been shown to bind to and stabilize LasR in a conformation that is unable to bind to its target DNA sequences.[5] More potent, irreversible inhibitors have also been developed that covalently modify key residues, such as Cys79, within the ligand-binding domain of LasR.

The inhibitory action of these molecules effectively short-circuits the QS cascade, leading to a significant reduction in the production of virulence factors and a diminished capacity to form biofilms.

Quantitative Data for the LasR Inhibitor mBTL

The efficacy of LasR inhibitors is typically quantified through various in vitro assays. The following table summarizes the reported inhibitory concentrations (IC50) for mBTL against key P. aeruginosa virulence phenotypes.

| Compound | Target Phenotype | Assay System | IC50 (µM) | Reference |

| mBTL | Pyocyanin Production | P. aeruginosa PA14 | 8 (±2) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LasR inhibitors like mBTL.

Pyocyanin Production Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of the blue-green, redox-active virulence factor pyocyanin, which is under the control of the RhlR/I system and indirectly regulated by LasR.[3]

Materials:

-

Pseudomonas aeruginosa strain (e.g., PA14)

-

Luria-Bertani (LB) broth

-

Test compound (e.g., mBTL) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Grow an overnight culture of P. aeruginosa PA14 in LB broth at 37°C with shaking.

-

Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

-

In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

-

Add 20 µL of the test compound at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor, if available).

-

Incubate the plate at 37°C with shaking for 16-18 hours.

-

After incubation, centrifuge the plate to pellet the bacterial cells.

-

Transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at 695 nm to quantify pyocyanin.

-

Calculate the percent inhibition of pyocyanin production for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a test compound to prevent the formation of biofilms, a key virulence trait regulated by quorum sensing.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PA14)

-

LB broth

-

Test compound (e.g., mBTL)

-

96-well flat-bottom polystyrene microtiter plates

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (30%)

-

Microplate reader

Protocol:

-

Prepare an overnight culture of P. aeruginosa PA14 and dilute it to an OD600 of 0.05 in fresh LB broth.

-

In a 96-well flat-bottom plate, add 180 µL of the diluted culture to each well.

-

Add 20 µL of the test compound at various concentrations to the wells, including a vehicle control.

-

Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, carefully discard the planktonic culture from each well by aspiration or gentle inversion.

-

Wash the wells gently three times with sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plate, for example, by inverting it on a paper towel.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well and incubating for 15-20 minutes with gentle shaking.

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate.

-

Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

-

Calculate the percent inhibition of biofilm formation and determine the IC50 value as described for the pyocyanin assay.

Visualizing the Impact of LasR Inhibition

Diagrams are essential for understanding the complex signaling pathways and the mechanism of inhibition.

Caption: P. aeruginosa Quorum Sensing Cascade and mBTL Inhibition.

Caption: Workflow for Evaluating LasR Inhibitors.

Conclusion and Future Directions

The inhibition of the LasR receptor in Pseudomonas aeruginosa represents a validated and promising approach to combatting the virulence of this pathogen without exerting direct bactericidal pressure. Well-characterized inhibitors like mBTL have demonstrated efficacy in reducing the production of key virulence factors and preventing biofilm formation in vitro. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new and more potent LasR antagonists.

Future research in this area will likely focus on the discovery of inhibitors with improved pharmacokinetic and pharmacodynamic properties, suitable for in vivo applications. A deeper understanding of the structure-activity relationships of LasR inhibitors will guide the rational design of next-generation anti-virulence drugs. Furthermore, exploring the potential for synergistic effects between LasR inhibitors and traditional antibiotics could lead to novel combination therapies that are more effective and less prone to the development of resistance. The continued investigation into the intricacies of the P. aeruginosa quorum sensing network and the development of targeted inhibitors holds significant promise for addressing the challenge of antibiotic-resistant infections.

References

- 1. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the LasR Regulatory Network in Pseudomonas aeruginosa

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated regulatory networks that control the expression of virulence factors in a coordinated, population-density-dependent manner. Central to this control is the LasR-LasI quorum sensing (QS) system. This technical guide provides a comprehensive overview of the LasR regulatory network, detailing its core signaling pathway, the scope of its regulon, quantitative parameters governing its function, and detailed protocols for its experimental investigation. This document is intended to serve as a foundational resource for researchers aiming to understand and target this critical virulence mechanism for therapeutic intervention.

The Core LasR-LasI Signaling Pathway

The LasR-LasI system is a canonical example of an acyl-homoserine lactone (AHL)-based quorum sensing circuit in Gram-negative bacteria. The network's primary function is to sense bacterial population density and trigger a collective shift in gene expression.

Mechanism of Action:

-

Signal Synthesis: The synthase LasI produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][2][3]

-

Signal Accumulation: As the bacterial population density increases, 3O-C12-HSL accumulates in the extracellular environment and diffuses across the cell membrane into the cytoplasm.[1]

-

Receptor Binding and Activation: Inside the cell, 3O-C12-HSL binds to the N-terminal ligand-binding domain of the transcriptional regulator, LasR.[3][4][5] This binding is crucial as LasR requires the autoinducer to fold into its active conformation.[4][6]

-

Dimerization: The LasR-3O-C12-HSL complex then forms a homodimer. This dimerization is essential for its function as a transcriptional activator.[4][5]

-

DNA Binding and Transcription: The activated LasR dimer binds to specific 20-bp palindromic DNA sequences known as las-boxes or lux-box-like sequences located in the promoter regions of target genes.[4][7] This binding event recruits RNA polymerase and initiates the transcription of the LasR regulon.

-

Positive Feedback Loop: A key target of the activated LasR is the lasI gene itself, creating a powerful positive feedback loop that rapidly accelerates the production of 3O-C12-HSL once a threshold population density is reached.[1]

This hierarchical system also exerts control over other QS systems in P. aeruginosa. Notably, the LasR-3O-C12-HSL complex directly activates the transcription of the rhlR and rhlI genes, placing the Rhl quorum sensing system under its regulatory command.[1]

Visualization of the LasR Signaling Pathway

Caption: The LasR-LasI quorum sensing circuit in P. aeruginosa.

Quantitative Data of the LasR Network

Understanding the quantitative parameters of the LasR network is crucial for predictive modeling and for designing effective inhibitors. The following tables summarize key quantitative data cited in the literature.

Table 1: Ligand Interaction and Activation

| Parameter | Value | Context / Method | Reference |

| Activating Ligand | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Cognate autoinducer | [1][2] |

| 3O-C12-HSL Concentration for Activation | 0.3 µM - 5 µM | Concentration used in various in vitro and in vivo assays to induce the LasR regulon. | [3][4] |

| EC50 of 3O-C12-HSL | ~1 µM | Estimated concentration for half-maximal activation in reporter assays. | [8] (Implied) |

| IC50 of Inhibitor (PD12) | 30 nM | A potent tetrazole-based inhibitor identified in a high-throughput screen. | [3] |

| IC50 of Inhibitor (V-06-018) | 10 µM | A phenyl-based inhibitor identified in a high-throughput screen. | [3] |

Table 2: DNA Binding and Gene Expression

| Parameter | Value | Target Gene / Context | Reference |

| Equilibrium Dissociation Constant (Kd) | ~20 nM | Representative value for a LuxR-family protein binding to its target DNA, determined by EMSA. | [9] |

| Directly Bound Promoters | 35 | Identified by Chromatin Immunoprecipitation (ChIP-chip), controlling up to 74 genes. | [7][10] |

| Total QS Regulated Genes | >600 | Identified by microarray analysis, representing >10% of the P. aeruginosa genome. | [2] |

| Fold Change (QS Promoted) | ≥ 5-fold | A conservative threshold for significant upregulation in microarray studies. | [2] |

| Fold Change (QS Repressed) | ≥ 3-fold | A conservative threshold for significant downregulation in microarray studies. | [2] |

Experimental Protocols for Studying the LasR Network

Investigating the LasR network requires a combination of genetic, biochemical, and systems-level approaches. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively or quantitatively assess the direct binding of purified LasR protein to a target DNA promoter sequence in vitro.

Objective: To demonstrate that LasR directly binds to the promoter region of a putative target gene.

Methodology:

-

Protein Purification:

-

Overexpress the native LasR protein in an E. coli expression strain (e.g., BL21(DE3)) from a suitable vector (e.g., pET series).

-

Crucially, supplement the growth media with 5 µM 3O-C12-HSL and maintain a low induction temperature (e.g., 17-20°C) to ensure the production of soluble, correctly folded LasR. [4]

-

Lyse the cells and purify LasR using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by ion exchange and size-exclusion chromatography).[4]

-

Confirm protein purity and concentration via SDS-PAGE and a Bradford or BCA assay.

-

-

DNA Probe Preparation:

-

Synthesize two complementary oligonucleotides (typically 40-60 bp) corresponding to the promoter region of interest, containing the predicted las-box.

-

Label one oligonucleotide at the 5' or 3' end with a non-radioactive tag (e.g., Biotin, IRDye) or a radioactive isotope (32P).

-

Anneal the labeled and unlabeled oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Purify the double-stranded probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):

-

Purified LasR-3O-C12-HSL complex (titrate concentrations, e.g., 0-200 nM).

-

Labeled DNA probe (constant low concentration, e.g., 0.1-1 nM).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

-

For competition assays, add a 50-100 fold molar excess of unlabeled specific probe to one reaction to demonstrate binding specificity.

-

Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

-

Electrophoresis and Detection:

-

Load the samples onto a native (non-denaturing) polyacrylamide gel (e.g., 5-6% acrylamide in 0.5x TBE buffer).

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C to minimize complex dissociation.

-

Detect the probe based on the label used (chemiluminescence for biotin, infrared imaging for IRDye, or autoradiography for 32P). A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex.

-

Visualization of EMSA Workflow

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method to identify the genome-wide binding sites of a DNA-binding protein like LasR in vivo.

Objective: To generate a global map of LasR binding sites across the P. aeruginosa genome under specific growth conditions.

Methodology:

-

Cell Culture and Cross-linking:

-

Grow P. aeruginosa PAO1 to the desired growth phase (e.g., early stationary phase, where QS is active).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-15 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells by centrifugation and wash with a Tris-based buffer.

-

Resuspend the cell pellet in an appropriate IP buffer (e.g., containing HEPES, NaCl, EDTA, Triton X-100, SDS) with protease inhibitors.

-

Lyse the cells and shear the chromatin into fragments of 100-300 bp using sonication. This step is critical and requires optimization.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G agarose beads to reduce non-specific background.

-

Incubate the cleared lysate overnight at 4°C with a specific anti-LasR antibody (or an antibody against an epitope tag if using a tagged LasR strain). A parallel IP with a non-specific IgG antibody should be run as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing, Elution, and Reverse Cross-linking:

-

Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the immunoprecipitated DNA using PCR purification columns or phenol-chloroform extraction.

-

Prepare a sequencing library from the ChIP DNA and a control "Input" DNA sample (sheared chromatin saved before the IP step).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the P. aeruginosa reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to the Input control.

-

Perform motif analysis on the identified peaks to find the consensus LasR binding site (las-box).

-

Reporter Gene Assay

Reporter gene assays are used to quantify the transcriptional activity of a promoter in response to LasR activation in vivo.

Objective: To measure the ability of LasR to activate a specific target promoter.

Methodology:

-

Construct Preparation:

-

Clone the promoter region of a LasR target gene upstream of a reporter gene (e.g., lacZ for β-galactosidase, luxCDABE for luciferase) in a suitable plasmid vector.

-

Introduce this reporter plasmid into a P. aeruginosa strain that is deficient in autoinducer synthesis (e.g., a lasI mutant) to allow for controlled induction. Alternatively, a heterologous host like E. coli can be used, co-expressing LasR.

-

-

Assay Procedure:

-

Grow the reporter strain to the mid-logarithmic phase.

-

Induce the cultures with a range of concentrations of synthetic 3O-C12-HSL. Include a no-inducer control.

-

Continue incubation for a set period to allow for reporter protein expression.

-

Harvest the cells and lyse them using an appropriate lysis buffer (e.g., containing Triton X-100 for luciferase assays).

-

-

Quantification:

-

For Luciferase: Add the cell lysate to a luminometer-compatible plate. Inject the luciferase substrate and measure the light output (Relative Light Units, RLU).

-

For β-galactosidase: Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and measure the development of yellow color at OD420. Calculate activity in Miller Units.

-

Normalize the reporter activity to cell density (OD600) to account for differences in cell growth.

-

Implications for Drug Development

The LasR regulatory network is a prime target for the development of anti-virulence therapeutics. By disrupting this signaling pathway, it is possible to disarm P. aeruginosa without exerting selective pressure for antibiotic resistance. Key strategies include:

-

Competitive Inhibition: Developing small molecules that bind to the ligand-binding pocket of LasR, preventing its activation by 3O-C12-HSL.[3]

-

Disruption of Dimerization: Designing compounds that interfere with the protein-protein interface required for LasR homodimer formation.

-

Inhibition of LasI Synthase: Targeting the LasI enzyme to block the production of the 3O-C12-HSL autoinducer.

The experimental protocols and quantitative data outlined in this guide provide the fundamental tools required to identify and validate novel inhibitors of the LasR network, paving the way for new strategies to combat P. aeruginosa infections.

References

- 1. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microarray Analysis of Pseudomonas aeruginosa Quorum-Sensing Regulons: Effects of Growth Phase and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Reversible Signal Binding by the Pseudomonas aeruginosa Quorum-Sensing Signal Receptor LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of LasR-Inhibitor Interactions

Audience: Researchers, scientists, and drug development professionals.

Preamble: The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator and a master regulator of the quorum sensing (QS) circuit, which controls virulence factor production and biofilm formation.[1][2] As such, LasR has emerged as a promising target for the development of novel anti-virulence agents. While LasR-IN-4 is a known potent inhibitor of LasR, detailed in silico modeling studies for this specific compound are not extensively available in the public domain.[3] Therefore, this technical guide will utilize a representative and well-characterized LasR inhibitor, Baicalein , to illustrate the methodologies and principles of in silico modeling of LasR-ligand interactions.[4]

The LasR Quorum Sensing System: A Signaling Overview

The LasR protein is a central component of the P. aeruginosa quorum sensing hierarchy.[5][6] The las system, in conjunction with the rhl, pqs, and iqs systems, orchestrates a cell-density-dependent regulation of gene expression.[6] The native ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which is synthesized by LasI.[7] Upon binding of 3O-C12-HSL, LasR undergoes a conformational change, dimerizes, and binds to specific DNA sequences (las boxes) to activate the transcription of target genes, including those responsible for virulence and biofilm formation.[8]

Quantitative Data on LasR-Inhibitor Interactions

The interaction between LasR and potential inhibitors can be quantified using various in silico and in vitro methods. Molecular docking provides an estimation of the binding affinity (docking score or binding energy), while molecular dynamics simulations can be used to calculate the binding free energy, offering a more accurate prediction of the ligand's potency. Experimental assays, such as those measuring the half-maximal inhibitory concentration (IC50), provide biological validation.

| Compound | Method | Metric | Value | Reference |

| 3O-C12-HSL (Native Ligand) | Molecular Docking | Binding Energy (kcal/mol) | -7.5 | [8] |

| Molecular Docking | Docking Score | -8.7 kcal/mol | [6] | |

| Baicalein | Molecular Docking | Binding Energy (kcal/mol) | -8.8 | [4] |

| V-06-018 | In Vitro Assay | IC50 (µM) | 5.2 | [7][9] |

| Compound 40 (V-06-018 analog) | In Vitro Assay | IC50 (µM) | 0.49 | [9] |

| ZINC000001580795 | Molecular Docking | Binding Affinity (kcal/mol) | -14.5 | [5] |

| ZINC19765885 | Molecular Docking | Binding Affinity (kcal/mol) | -10.32 | [10] |

Experimental Protocols for In Silico Modeling

A typical in silico workflow for identifying and characterizing LasR inhibitors involves several key stages, from protein and ligand preparation to detailed molecular dynamics simulations.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

-

Protein Preparation:

-

The crystal structure of the LasR ligand-binding domain is obtained from the Protein Data Bank (PDB ID: 3IX3).[4]

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Polar hydrogen atoms are added, and Gasteiger charges are computed to assign partial charges to the protein atoms.[4]

-

-

Ligand Preparation:

-

The 2D or 3D structure of the inhibitor (e.g., Baicalein) is obtained from a chemical database (e.g., PubChem) or drawn using chemical drawing software.

-

The ligand's geometry is optimized, and charges are assigned using computational chemistry software.

-

-

Grid Generation:

-

Docking Execution:

-

Analysis of Results:

-

The results are ranked based on their docking scores or binding energies. The top-scoring poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the LasR binding pocket, such as Trp60, Arg61, Asp73, and Thr75.[4]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of its stability and interactions.

-

System Preparation:

-

The best-ranked docked complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a simulation box (e.g., an orthorhombic box) and solvated with a water model (e.g., TIP3P).[5]

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge and mimic physiological salt concentrations.[5]

-

-

Energy Minimization:

-

The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated at a constant pressure (e.g., 1 bar) to ensure the system reaches a stable state. This is often done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[5]

-

-

Production Run:

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.[6][12]

-

-

Conclusion

In silico modeling is a powerful and indispensable tool in the early stages of drug discovery for identifying and optimizing inhibitors of targets like LasR. By combining molecular docking and molecular dynamics simulations, researchers can efficiently screen large compound libraries, predict binding affinities, and gain detailed insights into the molecular interactions that drive inhibitor potency. The methodologies outlined in this guide, using Baicalein as a representative inhibitor, provide a robust framework for the rational design of novel anti-virulence agents targeting the LasR quorum sensing system in P. aeruginosa. Further experimental validation is crucial to confirm the in silico findings and advance promising candidates toward clinical development.[5]

References

- 1. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. apexbt.com [apexbt.com]

- 4. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Identification of Natural Food Compounds as Potential Quorum-Sensing Inhibitors Targeting the LasR Receptor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 7. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jabonline.in [jabonline.in]

- 9. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the LasR Inhibitor LasR-IN-4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LasR-IN-4, a commercially available inhibitor of the LasR quorum sensing system in Pseudomonas aeruginosa. This document is intended for researchers and professionals in drug development and related scientific fields, offering detailed information on the underlying biological pathways, experimental protocols for assessing inhibitor activity, and sources for acquiring this compound.

Introduction to LasR and Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. In the opportunistic human pathogen Pseudomonas aeruginosa, the LasR-LasI system is a key regulator of virulence and biofilm formation. The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, this autoinducer binds to and activates the transcriptional regulator LasR. The activated LasR-ligand complex then dimerizes and binds to specific DNA sequences, known as las boxes, to regulate the expression of a wide array of target genes, including those responsible for the production of virulence factors like elastase, alkaline protease, and exotoxin A. Furthermore, the LasR system positively regulates other quorum-sensing systems within P. aeruginosa, such as the rhl and pqs systems, placing it at the top of the QS hierarchy.

Given its central role in controlling pathogenicity, the LasR protein is a prime target for the development of anti-virulence therapies. Inhibitors of LasR can disrupt quorum sensing, thereby attenuating the production of virulence factors and the formation of biofilms without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Commercially Available Sources of High-Purity this compound

High-purity this compound is available from specialized chemical suppliers catering to the research and development market. While a comprehensive list of all potential suppliers is beyond the scope of this guide, a known commercial source for this compound is:

-

MedChemExpress: A supplier of bioactive molecules and research chemicals.

It is important to note that detailed public information regarding the purity, formulation, and comprehensive characterization of this compound is limited. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain specific data on the purity and quality of the purchased compound.

The LasR Signaling Pathway

The LasR signaling pathway is a well-characterized regulatory circuit in P. aeruginosa. The following diagram illustrates the core components and their interactions.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the activity of LasR inhibitors like this compound.

Reporter Gene Assay for LasR Inhibition

This assay quantitatively measures the inhibition of LasR-dependent gene expression using a reporter strain. A common approach is to use an E. coli or P. aeruginosa strain engineered to express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) under the control of a LasR-inducible promoter, such as the lasB promoter.

Materials:

-

Reporter strain (e.g., E. coli DH5α carrying a LasR expression plasmid and a PlasB-luxCDABE reporter plasmid)

-

Luria-Bertani (LB) broth and agar

-

Appropriate antibiotics for plasmid maintenance

-

3-oxo-C12-HSL (autoinducer)

-

This compound (or other test inhibitors)

-

96-well microplates (black plates for luminescence assays)

-

Microplate reader capable of measuring luminescence or fluorescence

Procedure:

-

Prepare Overnight Culture: Inoculate a single colony of the reporter strain into LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

-

Prepare Assay Plate: In a 96-well microplate, add the test compound (this compound) at various concentrations. Include a positive control (autoinducer only) and a negative control (no autoinducer or inhibitor).

-

Induce Reporter Expression: Add a fixed, sub-saturating concentration of 3-oxo-C12-HSL to all wells except the negative control.

-

Inoculate: Add the diluted subculture to each well.

-

Incubate: Incubate the plate at 37°C with shaking for a specified period (e.g., 6-8 hours), allowing for bacterial growth and reporter gene expression.

-

Measure Reporter Signal: Measure the luminescence or fluorescence using a microplate reader.

-

Data Analysis: Normalize the reporter signal to the optical density (OD600) of the culture to account for any effects on bacterial growth. Calculate the percent inhibition for each concentration of the inhibitor relative to the positive control.

Pyocyanin Inhibition Assay

Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa, and its production is regulated by the LasR system. Inhibition of pyocyanin production serves as a phenotypic indicator of LasR inhibition.[1][2]

Materials:

-

P. aeruginosa strain (e.g., PAO1 or PA14)

-

King's A Broth or Pseudomonas Broth

-

This compound (or other test inhibitors)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Prepare Overnight Culture: Grow the P. aeruginosa strain in a suitable broth overnight at 37°C with shaking.

-

Inoculate and Treat: Dilute the overnight culture into fresh broth and add the test inhibitor at various concentrations.

-

Incubate: Incubate the cultures at 37°C with shaking for 18-24 hours.

-

Extract Pyocyanin:

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Add chloroform to the supernatant (e.g., 3 ml of chloroform to 5 ml of supernatant) and vortex to extract the pyocyanin into the chloroform layer (which will turn blue).

-

Separate the chloroform layer and transfer it to a new tube.

-

Add 0.2 M HCl to the chloroform extract (e.g., 1 ml of HCl) and vortex. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

-

-

Quantify Pyocyanin: Measure the absorbance of the pink (acidic) layer at 520 nm.

-

Data Analysis: The concentration of pyocyanin can be calculated using the molar extinction coefficient. Normalize the pyocyanin concentration to the cell density (OD600) of the original culture.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay assesses the ability of an inhibitor to prevent the formation of biofilms.[3][4][5]

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

LB broth or other suitable biofilm-promoting medium

-

This compound (or other test inhibitors)

-

96-well flat-bottom microplates (tissue culture treated)

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Prepare Overnight Culture: Grow P. aeruginosa in LB broth overnight at 37°C.

-

Prepare Assay Plate: Dilute the overnight culture 1:100 in fresh medium. Add the diluted culture to the wells of a 96-well plate containing various concentrations of the test inhibitor. Include a no-inhibitor control.

-

Incubate: Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.

-

Wash: Carefully discard the planktonic (free-floating) cells and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Stain Biofilm: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilize Stain: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantify Biofilm: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

-

Data Analysis: A decrease in absorbance compared to the control indicates inhibition of biofilm formation.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table presents representative data for other known LasR inhibitors to provide a comparative context for researchers. It is crucial to experimentally determine these values for this compound under specific laboratory conditions.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| V-06-018 | LasR | P. aeruginosa reporter | ~5.2 | [6] |

| ITC-13 | LasR | Pyocyanin Inhibition (PA14) | 56 | [7] |

| Br-HSL (4) | LasR | GFP-based reporter | 16.4 | [7] |

| Compound 40 | LasR | P. aeruginosa reporter | <1 | [6] |

Conclusion

This compound represents a valuable tool for researchers studying quorum sensing in P. aeruginosa. As a commercially available inhibitor, it allows for the investigation of the role of the LasR system in various pathogenic processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and other potential inhibitors. Given the limited availability of comprehensive public data for this compound, it is imperative for researchers to perform their own dose-response experiments and to obtain detailed quality control information from the supplier. By employing the methodologies outlined herein, the scientific community can further elucidate the therapeutic potential of targeting the LasR quorum sensing system.

References

- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 2. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. imquestbio.com [imquestbio.com]

- 6. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of LasR Inhibitors on Virulence Factor Gene Expression in Pseudomonas aeruginosa

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pseudomonas aeruginosa is a formidable opportunistic pathogen that relies on a complex cell-to-cell communication network, known as quorum sensing (QS), to coordinate the expression of numerous virulence factors and to form biofilms.[1][2] At the apex of this regulatory hierarchy is the LasR protein, a transcriptional regulator that, upon activation by its autoinducer, initiates a cascade of gene expression essential for pathogenicity.[3][4] Consequently, LasR represents a prime target for the development of anti-virulence therapies. This document provides a detailed technical overview of the effects of LasR inhibitors, using the well-characterized compound meta-bromo-thiolactone (mBTL) as a representative example for compounds like LasR-IN-4, on the expression of key virulence factor genes in P. aeruginosa.[5][6] It includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor activity, and diagrams of the underlying molecular pathways and experimental workflows.

The Pseudomonas aeruginosa Quorum Sensing Cascade

P. aeruginosa employs at least two interconnected LuxI/R-type QS systems, Las and Rhl, to regulate gene expression in a cell-density-dependent manner.[5][7] The Las system is considered the master regulator, positioned at the top of the QS hierarchy.[3][8]

-

The Las System: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[9] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR.[10] The LasR:3O-C12-HSL complex then dimerizes, binds to specific DNA sequences known as las boxes, and activates the transcription of target genes.[2][3]

-

The Rhl System: The LasR complex directly activates the expression of the rhlR gene, which encodes the regulator for the secondary QS system.[4][5] The RhlR protein is activated by its own autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), which is synthesized by RhlI.[9] The activated RhlR:C4-HSL complex then regulates another set of virulence genes, including those responsible for producing pyocyanin and rhamnolipids.[3][9]

-

Hierarchical Control: Because LasR controls the expression of rhlR, the Las system establishes a hierarchical cascade, controlling both its own regulon and the subsequent activation of the Rhl system.[4][5][11] This intricate network ensures a coordinated and timed release of virulence factors.[5]

Impact of this compound on Virulence Factor Production

LasR inhibitors like meta-bromo-thiolactone (mBTL) function by antagonizing the LasR receptor, thereby preventing the activation of the entire QS cascade.[5] This leads to a significant reduction in the production of multiple key virulence factors and impairs the bacteria's ability to form biofilms.[5][12] The table below summarizes the quantitative effects observed upon treatment with such inhibitors at sub-MIC concentrations.

| Virulence Factor / Trait | Target Gene(s) | Method of Quantification | Observed Inhibition with LasR Inhibitor (e.g., mBTL) | Reference(s) |

| Pyocyanin | phzA-G operons | Spectrophotometry (OD at 695 nm) | IC₅₀ of ~8 µM; significant reduction in production. | [5][6] |

| Elastase B | lasB | Elastin-Congo red assay | Significant reduction in elastolytic activity. | [9][13] |

| Rhamnolipids | rhlAB | CTAB agar plate assay / Orcinol method | Substantial decrease in rhamnolipid synthesis. | [1][9][11] |

| Biofilm Formation | Multiple genes | Crystal violet staining / Microscopy | Reduction in average biofilm height by over 60% (e.g., from 27.5 µm to 10 µm). | [5] |

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of LasR inhibitors like this compound.[14][15][16] It is crucial to first determine the Minimum Inhibitory Concentration (MIC) to ensure that observed effects are due to QS inhibition and not bacterial growth inhibition.[12]

General Experimental Workflow

The overall process for testing a potential QS inhibitor involves a series of sequential assays, from basic toxicity to specific virulence and gene expression analysis.

Pyocyanin Production Assay

This assay quantifies the blue-green phenazine pigment pyocyanin, a virulence factor primarily under the control of the Rhl system.[6]

Methodology:

-

Inoculation: Inoculate P. aeruginosa PA14 or PAO1 in a suitable medium (e.g., King's A medium) supplemented with various sub-MIC concentrations of this compound.[1] Include a vehicle control (e.g., DMSO) and a positive control (untreated bacteria).

-

Incubation: Grow cultures for 18-24 hours at 37°C with shaking.

-

Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube. Add chloroform at a 3:5 ratio (chloroform:supernatant), vortex thoroughly, and centrifuge to separate the phases.

-

Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 0.2 M HCl at a 1:2 ratio (HCl:chloroform layer). Vortex and centrifuge. The pyocyanin will move to the upper pink/red aqueous phase.

-

Quantification: Measure the absorbance of the top aqueous layer at 520 nm. Normalize the readings to cell density (OD₆₀₀) of the original cultures.

Elastase (LasB) Activity Assay

This protocol measures the activity of LasB elastase, a protease directly regulated by the LasR system.[9][13]

Methodology:

-

Culture Preparation: Grow P. aeruginosa in a tryptone-containing medium with and without the LasR inhibitor for 18-24 hours.

-

Supernatant Collection: Centrifuge the cultures and collect the cell-free supernatant, which contains the secreted elastase.

-

Assay Reaction: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, 1 mM CaCl₂, pH 7.2). Add a defined amount of supernatant to the buffer containing Elastin-Congo red as a substrate.

-

Incubation: Incubate the mixture at 37°C for several hours (e.g., 4-6 hours) with shaking.

-

Quantification: Stop the reaction by adding a non-polar solvent and centrifuging to pellet the insoluble substrate. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo red dye.

Biofilm Formation Assay

This assay uses crystal violet to quantify the total biofilm biomass.[1][5]

Methodology:

-

Inoculation: Dilute an overnight culture of P. aeruginosa into fresh LB broth containing sub-MIC concentrations of this compound in the wells of a 96-well microtiter plate.

-

Static Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.

-

Washing: Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Add 30% acetic acid or ethanol to each well to solubilize the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at 550-590 nm.

Quantitative Real-Time PCR (qRT-PCR)

This method is essential for directly measuring the effect of the inhibitor on the transcript levels of target virulence and regulatory genes.[12]

Methodology:

-

Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase and then add the LasR inhibitor. Continue incubation for a defined period (e.g., 2-4 hours).

-

RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit, ensuring the removal of DNA with a DNase treatment step.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and specific primers for target genes (lasR, lasI, rhlR, rhlI, lasB, phzA1, etc.) and a housekeeping gene for normalization (e.g., rpoD, proC).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to untreated controls.

Conclusion

Inhibitors of the LasR transcriptional regulator, such as this compound and mBTL, represent a promising anti-virulence strategy against P. aeruginosa. By effectively blocking the master regulator of the quorum sensing cascade, these compounds significantly downregulate the expression of critical virulence factor genes, leading to a marked reduction in pyocyanin, elastase, and rhamnolipid production, as well as a potent inhibition of biofilm formation. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel LasR inhibitors, paving the way for new therapeutic interventions to combat chronic and drug-resistant P. aeruginosa infections.

References

- 1. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Starvation Selection Restores Elastase and Rhamnolipid Production in a Pseudomonas aeruginosa Quorum-Sensing Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. uk.sagepub.com [uk.sagepub.com]

- 15. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]

Initial Studies on the Specificity of LasR-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies concerning the specificity of LasR-IN-4, a potent inhibitor of the LasR receptor in Pseudomonas aeruginosa. The document details the underlying quorum sensing pathway, presents available quantitative data, and outlines the standard experimental protocols used to assess the specificity and mechanism of action for such compounds.

Introduction: The Las Quorum Sensing System in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a significant opportunistic pathogen that utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[1][2] The las system is a primary QS circuit in this bacterium and sits at the top of a regulatory hierarchy, controlling other QS systems like rhl.[3][4]

The core components of the las system are the LasI synthase and the LasR transcriptional regulator.[1][4] LasI synthesizes the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][5] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LasR protein. This binding event induces the dimerization of LasR, which then binds to specific DNA sequences to activate the transcription of target genes, including genes for virulence factors and the lasI gene itself, creating a positive feedback loop.[1][5] Given its central role in pathogenicity, the LasR receptor is a prime target for the development of novel anti-virulence therapies.[6] this compound has been identified as a potent inhibitor of this system.[7][8]

Quantitative Data on this compound Activity

Initial studies have focused on the phenotypic effects of this compound, demonstrating its ability to inhibit key virulence-related processes in P. aeruginosa. The primary quantitative measure available from initial reports is its minimum inhibitory concentration (MIC). It is important to note that as a quorum sensing inhibitor, this compound is expected to function as an anti-virulence agent rather than a traditional antibiotic, and its efficacy should not be solely judged by its MIC value.[6]

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 56.25 µg/mL | Pseudomonas aeruginosa | [6][9][10] |

| Reported Biological Activities | |||

| Biofilm Formation Inhibition | Yes | Pseudomonas aeruginosa | [7] |

| Pyocyanin Production Inhibition | Yes | Pseudomonas aeruginosa | [7] |

| Rhamnolipid Production Inhibition | Yes | Pseudomonas aeruginosa | [7] |

Note: Specific IC50 or Ki values for LasR binding are not available in the reviewed literature. The data presented reflects the current publicly available information.

Experimental Protocols for Specificity Analysis

To fully characterize the specificity of an inhibitor like this compound, a series of biochemical, biophysical, and cell-based assays are required. The following sections detail the standard methodologies employed for this purpose.

This assay is a primary screening tool to quantify the ability of a compound to antagonize LasR activity in a controlled biological context. A non-pathogenic E. coli strain is typically used as a heterologous host to isolate the activity of the LasR protein from the complex regulatory network of P. aeruginosa.[11][12]

Protocol:

-

Strain Construction: An E. coli host is co-transformed with two plasmids:

-

Culture Preparation: The reporter strain is grown in a suitable medium with antibiotics for plasmid maintenance. Expression of LasR is induced (e.g., by adding arabinose).

-

Assay Setup: The induced culture is aliquoted into a 96- or 384-well microplate.

-

Compound Addition:

-

A fixed, sub-maximal concentration of the agonist 3O-C12-HSL is added to all wells (except negative controls) to activate LasR.

-

Serial dilutions of this compound are added to the test wells.

-

Control wells include vehicle only (e.g., DMSO), agonist only (positive control), and no agonist (negative control).

-

-

Incubation: The plate is incubated to allow for protein-ligand interaction and reporter gene expression.

-

Signal Measurement: The reporter signal is quantified using a plate reader (e.g., measuring luminescence or absorbance after adding a chromogenic substrate for β-galactosidase).

-

Data Analysis: The percentage of inhibition is calculated relative to the positive (agonist only) and negative controls. An IC50 value is determined by fitting the dose-response data to a suitable model.

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15]

Protocol:

-

Protein Purification: Recombinant LasR protein is expressed and purified to high homogeneity.

-

Sample Preparation: The purified LasR protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the LasR protein.[13]

-

Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the ligand binds to the protein.[16]

-

Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a theoretical model to extract thermodynamic parameters (Kd, ΔH, n).[13]

FP assays are a homogeneous, solution-based method ideal for quantifying binding interactions and are amenable to high-throughput screening.[17][18] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. In a competition format, an unlabeled inhibitor competes with the tracer for binding to the target protein.

Protocol:

-

Tracer Design: A fluorescent probe is designed by conjugating a fluorophore (e.g., fluorescein) to a known LasR ligand (e.g., an analog of 3O-C12-HSL). This tracer must retain high affinity for LasR.

-

Assay Optimization:

-

The concentration of the fluorescent tracer is optimized to give a stable and robust signal, typically at or below its Kd for LasR.[19]

-

The concentration of purified LasR protein is titrated to determine the amount needed to achieve a significant polarization window (the difference in polarization between the free and fully bound tracer).[19]

-

-

Competition Assay:

-

A fixed concentration of LasR protein and the fluorescent tracer are added to microplate wells.

-

Serial dilutions of the unlabeled competitor, this compound, are added.

-

-

Measurement: The plate is excited with polarized light, and the parallel and perpendicular components of the emitted fluorescence are measured by a plate reader.[20]

-

Data Analysis: As this compound displaces the fluorescent tracer from the LasR binding pocket, the observed fluorescence polarization decreases. The data is used to calculate the percentage of displacement and determine the IC50 of this compound.

Specificity and Off-Target Analysis

To confirm that this compound is specific to the LasR receptor, its activity must be tested against other homologous LuxR-type receptors within P. aeruginosa (e.g., RhlR, PqsR) and potentially from other bacterial species. This is typically accomplished by:

-

Counter-Screening: Using cell-based reporter assays that are specific for other QS systems (e.g., an RhlR-responsive reporter). Lack of activity in these assays indicates specificity for LasR.

-

Biophysical Assays: Performing ITC or FP assays with purified RhlR or other potential off-target proteins to confirm a lack of direct binding.

Conclusion

This compound is a promising inhibitor of the P. aeruginosa LasR quorum sensing system, with demonstrated efficacy in disrupting virulence-associated phenotypes.[7] While initial data provides a MIC value, a comprehensive understanding of its specificity and mechanism requires further investigation.[6][9][10] The experimental protocols outlined in this guide—including cell-based reporter assays, isothermal titration calorimetry, and fluorescence polarization—represent the standard methodologies for rigorously characterizing the binding affinity, thermodynamics, and selectivity of such inhibitors. Future studies employing these techniques will be crucial for validating this compound as a specific and potent anti-virulence candidate for drug development.

References

- 1. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 2. journals.asm.org [journals.asm.org]

- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Identification of anti-pathogenic activity among in silico predicted small-molecule inhibitors of Pseudomonas aeruginosa LasR or nitric oxide reductase (NOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. View of Identification of anti-pathogenic activity among in silico predicted small-molecule inhibitors of Pseudomonas aeruginosa LasR or nitric oxide reductase (NOR) | Drug Target Insights [journals.aboutscience.eu]

- 11. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative | MDPI [mdpi.com]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

Methodological & Application

Standard operating procedure for pyocyanin production assay with LasR-IN-4

Application Note & Protocol

Topic: Standard Operating Procedure for Pyocyanin Production Assay with LasR-IN-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a significant opportunistic human pathogen known for its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] The pathogenicity of P. aeruginosa is largely controlled by a cell-to-cell communication system known as quorum sensing (QS).[2] The las QS system sits at the top of this regulatory hierarchy.[3] It is composed of the transcriptional activator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][4] Upon binding of 3O-C12-HSL, LasR activates the transcription of numerous virulence genes, including those responsible for the production of pyocyanin, a blue-green, redox-active phenazine pigment.[3][5][6]